Met-Enkephalin amide is synthesized in the body from larger precursor proteins, such as proenkephalin. It can also be produced synthetically for research and therapeutic purposes. The natural occurrence of Met-Enkephalin amide highlights its biological significance, particularly in pain modulation and stress response mechanisms.
Met-Enkephalin amide belongs to the class of opioid peptides, which are small proteins that bind to opioid receptors in the brain and other parts of the body. This classification is crucial for understanding its physiological roles and potential therapeutic applications.
The synthesis of Met-Enkephalin amide can be accomplished using various methods, including solid-phase peptide synthesis and solution-phase synthesis. The solid-phase method often employs polymeric supports like Sephadex LH-20 to facilitate the assembly of peptide chains through sequential coupling of amino acids.
In solid-phase synthesis, protected amino acids are sequentially added to a growing peptide chain. For Met-Enkephalin amide, the protection of functional groups (such as the amino and carboxyl groups) is critical to prevent unwanted reactions during synthesis. The final product is typically cleaved from the resin and deprotected to yield the active peptide.
The molecular structure of Met-Enkephalin amide consists of five amino acids arranged in the sequence: Tyrosine-Glycine-Glycine-Phenylalanine-Methionine. The amide group at the C-terminus enhances its stability against enzymatic degradation.
The molecular formula for Met-Enkephalin amide is CHNO, with a molecular weight of approximately 423.47 g/mol. Its three-dimensional conformation plays a vital role in its interaction with opioid receptors, influencing its binding affinity and biological activity.
Met-Enkephalin amide can undergo various chemical reactions, including modifications that enhance its stability and efficacy. For instance, alkylation at the C-terminus has been shown to improve resistance to proteolysis while increasing lipophilicity, facilitating better blood-brain barrier penetration.
The introduction of D-amino acids into the peptide sequence has been explored to enhance receptor binding affinity and reduce susceptibility to enzymatic degradation. These modifications can significantly alter the pharmacokinetic properties of the compound.
Met-Enkephalin amide exerts its effects primarily through binding to delta-opioid receptors in the central nervous system. This interaction initiates a cascade of intracellular signaling pathways that lead to analgesia and modulation of emotional responses.
Studies indicate that low doses of Met-Enkephalin amide can produce profound analgesic effects comparable to those of morphine when administered via microinjection into specific brain regions. Its long-lasting effects are attributed to its resistance to enzymatic breakdown, allowing for sustained receptor activation.
Met-Enkephalin amide is typically a white powder at room temperature with a solubility profile that varies depending on pH and solvent conditions. Its stability can be influenced by temperature and exposure to light.
The compound exhibits characteristics typical of peptides, such as susceptibility to hydrolysis under certain conditions. Its chemical stability is enhanced by modifications at the C-terminus, which help maintain its structural integrity during storage and use.
Met-Enkephalin amide has significant applications in pharmacological research, particularly in studies related to pain management and opioid receptor pharmacodynamics. Its analogs are being explored for potential therapeutic uses in treating chronic pain conditions and managing stress-related disorders.
Sephadex LH-20, a hydroxypropylated cross-linked dextran resin, serves as a robust solid-phase support for synthesizing neuropeptides like Met-enkephalin amide. Its macroreticular structure (25–100 μm bead size) enables high swelling capacity (1 g → 4 mL in methanol/water), facilitating efficient solvent access during stepwise peptide elongation [7] [9]. The resin’s compatibility with diverse organic solvents (e.g., DMF, methanol) allows for versatile coupling and deprotection reactions under mild conditions. In oxytocin synthesis (structurally analogous to enkephalins), Sephadex LH-20 achieved biological activities of 132 AU/mg, with HPLC purity reaching 28.2% post-purification [3]. Regeneration studies confirm the resin’s reusability for multiple synthesis cycles without significant performance loss.
Table 1: Performance of Sephadex LH-20 in Peptide Synthesis
Parameter | Value | Significance |
---|---|---|
Swelling Volume | 4 mL/g (in water/methanol) | Enhances reagent diffusion & reaction efficiency |
Bead Size | 25–100 μm | Optimal for flow dynamics in column reactors |
Operating pH Range | 2–13 | Tolerates acidic/basic conditions for deprotection |
Reusability | ≥3 cycles | Reduces synthesis costs |
Orthogonal protection strategies—employing t-butoxycarbonyl (t-Boc) for α-amines and benzyl ester (-OBzl) for carboxyl groups—enable sequential segment assembly in solution-phase synthesis. The t-Boc group is cleaved under mild acidic conditions (e.g., 30–50% TFA/DCM), while -OBzl remains stable, permitting selective deprotection before fragment coupling [2]. This approach minimizes side reactions like aspartimide formation during Met-enkephalin amide synthesis. Critical to this method is the use of carbodiimide coupling reagents (e.g., DCC) with catalytic HOBt to suppress racemization at chiral centers. Post-synthesis, global deprotection via hydrogenolysis removes -OBzl without affecting the peptide backbone.
C-terminal amidation (-CONH₂ instead of -COOH) significantly impedes carboxypeptidase-mediated hydrolysis of Met-enkephalin. Enzymatic studies reveal amidation reduces degradation rates by 4-fold in rat serum compared to native Met-enkephalin [6] [9]. This modification enhances plasma half-life from <2 min to >15 min while maintaining δ-opioid receptor affinity (Ki = 3.8 nM vs. native 2.9 nM). The amide is incorporated during solid-phase synthesis using Rink amide resin, which releases the peptide as a C-terminal carboxamide upon TFA cleavage.
O-linked glycosylation at Ser6 (e.g., via β-d-glucose or β-d-galactose) dramatically improves blood-brain barrier (BBB) penetration. Glycosylated analogs exhibit:
Table 2: Impact of Glycosylation on Met-Enkephalin Amide Bioavailability
Parameter | Native | Glycosylated | Change |
---|---|---|---|
BBB Permeability (μL·min⁻¹·g⁻¹) | 1.0 ± 0.2 | 2.2 ± 0.2 | ↑ 120% |
Serum Half-life (min) | 8.5 ± 1.2 | 42.3 ± 3.8 | ↑ 398% |
Analgesia Duration (min) | 25 ± 4 | 68 ± 7 | ↑ 172% |
Substituting L-amino acids with D-isomers at degradation-prone sites (e.g., D-Ala²) enhances receptor binding and metabolic stability. Key effects include:
CAS No.: 572-32-7
CAS No.: 14127-68-5
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2